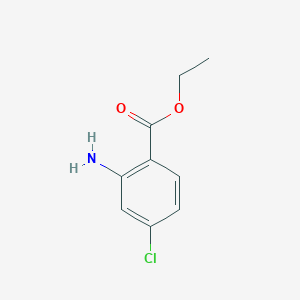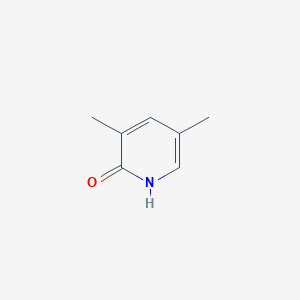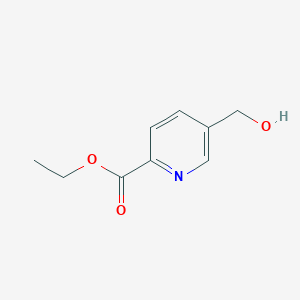
Ethyl 5-(hydroxymethyl)picolinate
概要
説明
Ethyl 5-(hydroxymethyl)picolinate is a chemical compound with the molecular formula C9H11NO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Ethyl 5-(hydroxymethyl)picolinate involves the addition of sodium borohydride to ice-cooled ethanol, followed by the dropwise addition of a solution of calcium chloride in ethanol. This is followed by the addition of 5-(ethoxycarbonyl)-2-pyridinecarboxylic acid 1/2 calcium salt, and the mixture is stirred for one hour at room temperature . The reaction mixture is then heated under reflux for 6 hours after the addition of concentrated sulfuric acid .Molecular Structure Analysis
The InChI code for Ethyl 5-(hydroxymethyl)picolinate is 1S/C9H11NO3/c1-2-13-9(12)8-4-3-7(6-11)5-10-8/h3-5,11H,2,6H2,1H3 . The molecular weight of the compound is 181.19 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 5-(hydroxymethyl)picolinate have been described in the Synthesis Analysis section. The reaction involves the use of sodium borohydride, ethanol, calcium chloride, and 5-(ethoxycarbonyl)-2-pyridinecarboxylic acid 1/2 calcium salt .Physical And Chemical Properties Analysis
Ethyl 5-(hydroxymethyl)picolinate is a solid at room temperature . It has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Po/w (iLOGP) of 1.8 .科学的研究の応用
Organometallic Anticancer Complexes
- Organometallic half-sandwich iridium complexes, including those with picolinate as a ligand, have shown promise in cancer treatment. These complexes display rapid hydrolysis and can form adducts with 9-ethylguanine, exhibiting cytotoxic potency toward human ovarian cancer cells (Liu et al., 2011).
Electrochemical Conversion
- Ethyl 2-picolinate has been studied in electrochemical conversion processes. The selectivity of the conversion to various compounds like pyridine-2-aldehyde and 2-hydroxymethylpyridine has been investigated, highlighting its potential in chemical synthesis (Romulus & Savall, 1992).
Acid Hydrolysis
- The acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxides, closely related to ethyl picolinate, reveals insights into selective hydrolysis processes due to intramolecular hydrogen bonding. This knowledge is beneficial in the field of organic chemistry (Brycki et al., 1989).
Synthesis of Biologically Active Compounds
- The synthesis of Ethyl 4-(4-nitrophenoxy) picolinate, an intermediate for various biologically active compounds, demonstrates the role of ethyl picolinate derivatives in pharmaceutical synthesis (Xiong et al., 2019).
Photoinitiated Polymerization
- Ethyl cyanoacrylate, containing components similar to ethyl picolinate, has been used in photoinitiated polymerization studies. This research is crucial for developing new materials and understanding polymerization mechanisms (Arsu et al., 1996).
Cell Mechanosensing on Hydrogels
- Studies on cell mechanosensing using hydrogel films incorporate knowledge of picolinic acid derivatives. This research is vital for understanding cell behavior in response to mechanical environments, with implications in tissue engineering and regenerative medicine (Yoshikawa et al., 2011).
Dopamine β-Hydroxylase Inhibitors
- Research on the synthesis of 5-(substituted alkyl) picolinic acids, which are dopamine β-hydroxylase inhibitors, points to the importance of ethyl picolinate derivatives in developing neurological therapeutics (Miyano et al., 1978).
Safety and Hazards
Ethyl 5-(hydroxymethyl)picolinate is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Mode of Action
The mode of action of Ethyl 5-(hydroxymethyl)picolinate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.
Result of Action
The molecular and cellular effects of Ethyl 5-(hydroxymethyl)picolinate’s action are currently unknown due to the lack of scientific research on this compound
Action Environment
It has been suggested that the compound should be stored in an inert atmosphere at 2-8°c .
特性
IUPAC Name |
ethyl 5-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8-4-3-7(6-11)5-10-8/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEFSAVXWIHYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542790 | |
| Record name | Ethyl 5-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(hydroxymethyl)picolinate | |
CAS RN |
50501-35-4 | |
| Record name | Ethyl 5-(hydroxymethyl)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50501-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

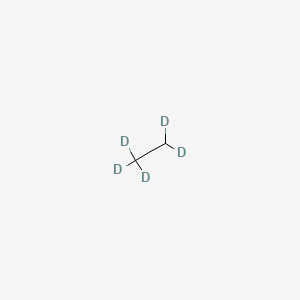

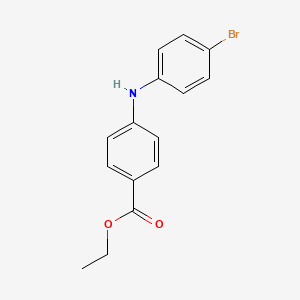
![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine](/img/structure/B1601329.png)
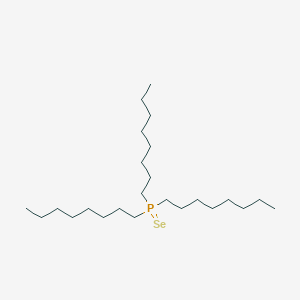

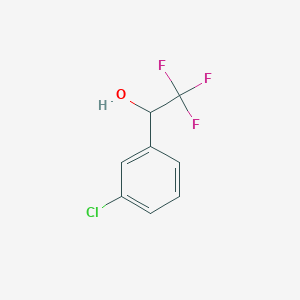
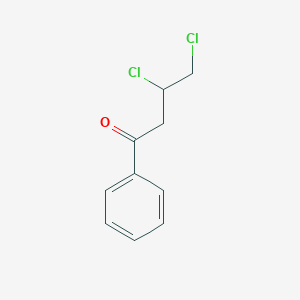
![(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1601339.png)



